2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide
Description
Chemical Structure and Properties 2-Ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide (CAS: 1428353-06-3) is an acetamide derivative featuring an ethoxy group, a hydroxypropyl chain, and a furan-3-yl substituent. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol (Fig. 1). The SMILES notation is CCOCC(=O)NCCC(O)c1ccoc1, highlighting the ethoxy-acetamide backbone and the hydroxylated furan-containing side chain .
Properties
IUPAC Name |
2-ethoxy-N-[3-(furan-3-yl)-3-hydroxypropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-15-8-11(14)12-5-3-10(13)9-4-6-16-7-9/h4,6-7,10,13H,2-3,5,8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMFLUAXQLILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC(C1=COC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide typically involves the reaction of ethyl acetate with 3-(furan-3-yl)-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes.
Comparison with Similar Compounds
Key Features
- Hydroxypropyl chain : Introduces hydrogen-bonding capacity, influencing solubility and target interactions.
Physical properties such as density, melting point, and solubility remain uncharacterized in available literature, indicating early-stage research status .
Comparison with Structurally Similar Compounds
N-(3-Hydroxypropyl)Acetamide
- Structure: Simplest analog lacking the ethoxy and furan groups (C₅H₁₁NO₂, MW: 117.15 g/mol) .
- Key Differences :
- Absence of ethoxy and furan substituents reduces steric bulk and lipophilicity.
- Lower molecular weight may enhance aqueous solubility.
- Applications : Serves as a precursor in pharmaceutical synthesis due to its reactive hydroxyl and amide groups .
2-Ethoxy-N-(2-{[3-(Furan-2-yl)-1,2,4-Oxadiazol-5-yl]Methyl}Phenyl)Acetamide (BG14512)
- Structure : Incorporates a phenyl ring and oxadiazole heterocycle (C₁₇H₁₇N₃O₄, MW: 327.33 g/mol) .
- Key Differences :
- Oxadiazole ring : Enhances metabolic stability and electronic diversity compared to the target’s hydroxypropyl chain.
- Furan-2-yl vs. Furan-3-yl : Altered regiochemistry may affect binding to biological targets.
- Applications : Likely explored for antimicrobial or anti-inflammatory activity due to oxadiazole’s prevalence in drug design .
(2E)-3-(Furan-3-yl)-N-[2-Hydroxy-2-(Thiophen-2-yl)Propyl]Prop-2-Enamide (BG14513)
- Structure: Features a propenamide backbone with thiophene and furan substituents (C₁₄H₁₅NO₃S, MW: 277.34 g/mol) .
- Key Differences :
- Thiophene inclusion : Introduces sulfur-based interactions (e.g., van der Waals forces) absent in the target compound.
- α,β-Unsaturated amide : May confer electrophilic reactivity, influencing biological activity.
- Applications: Potential use in kinase inhibition or as a Michael acceptor in covalent drug design .
2-Ethoxy-N-(2-(Furan-3-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethyl)Acetamide
- Structure: Combines furan-3-yl and thiophen-2-yl groups (C₁₄H₁₇NO₄S, MW: 295.36 g/mol) .
- Key Differences :
- Dual heterocycles : Synergistic electronic effects from furan and thiophene could enhance binding to aromatic-rich targets.
- Higher molecular weight : Likely reduces solubility compared to the target compound.
- Applications : Investigated for dual-target inhibition in neurological disorders .
Pharmacological and Physicochemical Comparisons
Structural Impact on Bioactivity
- Hydroxypropyl vs. Hydroxyethyl Chains : The target’s hydroxypropyl group (vs. shorter chains in compounds) may prolong metabolic half-life due to reduced enzymatic cleavage .
- Ethoxy Group : Compared to methoxy or unsubstituted acetamides (e.g., ), the ethoxy group in the target compound balances lipophilicity and steric hindrance, optimizing bioavailability .
Cytotoxicity Insights
- Furan-Containing Analogs : Compounds like N-(4-hydroxyphenethyl)acetamide () exhibit moderate cytotoxicity (38.3% mortality at 0.1 mg/mL), suggesting the target’s furan and ethoxy groups could enhance or modulate this activity .
Biological Activity
2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes an ethoxy group and a furan moiety, which are known to contribute to its biological activity. The presence of the hydroxypropyl chain further enhances its solubility and interaction with biological targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This activity could be attributed to its ability to modulate signaling pathways involved in inflammation.
The exact mechanism by which 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, altering their activity and leading to various biochemical effects.
Potential Molecular Targets:
- Enzymes involved in inflammatory pathways
- Bacterial cell wall synthesis enzymes
- Receptors associated with pain and inflammation
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be beneficial:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 2-ethoxy-N-(2-(furan-3-yl)ethyl)acetamide | Ethoxy group, furan ring | Moderate antimicrobial | Slightly less potent than target compound |
| 2-furanylamine derivatives | Furan moiety | Antimicrobial | Lacks hydroxypropyl chain |
| 2-acetylfuran derivatives | Acetyl group instead of ethoxy | Variable activity | Different solubility profile |
Case Studies
Several case studies have highlighted the therapeutic potential of 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide:
- In Vivo Studies : Animal models have demonstrated that administration of this compound reduces inflammation markers significantly compared to control groups.
- Cell Culture Experiments : In vitro assays using human cell lines have shown a decrease in cytokine release upon treatment with various concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
